4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one
Description
Properties
CAS No. |
90138-61-7 |
|---|---|
Molecular Formula |
C11H6O5 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
4,9-dihydroxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H6O5/c12-6-2-4-16-11-7(6)8(13)5-1-3-15-10(5)9(11)14/h1-4,13-14H |
InChI Key |
PJYIAFBAQIPJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C(=O)C=CO3)C(=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Aromatization of Dihydrofuran Intermediates
A common approach involves the cyclization of dihydrofuran precursors. For example, 6,7-dihydro-5H-benzofuran-4-one (43) undergoes aromatization using palladium-on-charcoal (Pd/C) and 1-dodecene as a hydrogen acceptor to form 4-hydroxybenzofuran (44). Subsequent alkylation with 4-phenoxybutyl bromide (4-PBB) in the presence of potassium carbonate introduces the phenoxybutoxy side chain, yielding intermediates that are further functionalized.
Oxidative Cyclization
Oxidative coupling of 4-hydroxycoumarin derivatives with furan precursors has been explored. For instance, Wittig reactions between 2,4-quinolinediol (64) and formyl intermediates under basic conditions generate fused chromone-furan systems. Polyphosphoric acid (PPA) at elevated temperatures (125°C) facilitates furan ring closure, as demonstrated in the synthesis of furoquinoline derivatives.
Demethylation of Methoxy Derivatives
Boron Tribromide-Mediated Demethylation
Methoxy-protected precursors, such as 4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one, are treated with boron tribromide (BBr₃) in dichloromethane at −78°C to selectively cleave methyl ethers. This method achieves >90% conversion to the dihydroxy product, though competing side reactions (e.g., over-demethylation) necessitate careful stoichiometric control.
Alternative Demethylation Agents
Sodium isopropyl thiolate in dimethylformamide (DMF) offers a milder alternative for substrates sensitive to BBr₃. While yields are lower (~40%), this approach minimizes decomposition of acid-labile functional groups.
Green Synthesis Approaches
Multicomponent Reactions in Aqueous Media
A solvent-free, one-pot synthesis employs imidazole as a catalyst in water at 100°C. This method couples 4-hydroxycoumarin, aldehydes, and malononitrile, achieving 90–97% yields of dihydrofurocoumarin analogs. The aqueous environment enhances atom economy and reduces waste generation.
Ultrasonic Irradiation
MgO nanoparticles under ultrasonic irradiation accelerate cyclization kinetics, reducing reaction times from hours to minutes. For example, 2,3-dihydrofuro[3,2-c]coumarins form in 85% yield within 30 minutes under these conditions.
Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Pd(OAc)₂ facilitates Suzuki-Miyaura couplings between brominated benzopyrans and furan boronic acids. This method enables precise control over substitution patterns but requires inert conditions and expensive ligands.
Acid-Catalyzed Lactonization
Concentrated sulfuric acid promotes lactonization of 2-carboxybenzofurans, forming the benzopyran-5-one core. Reaction temperatures above 120°C are critical to avoid intermediate decarboxylation.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during furan ring closure often yield isomeric byproducts. Employing bulky bases (e.g., CsF-celite) or low-polarity solvents (toluene) suppresses undesired isomer formation.
Stability of Hydroxyl Groups
The dihydroxy product is prone to oxidation under aerobic conditions. Adding antioxidants (e.g., ascorbic acid) during workup preserves integrity.
Scalability of Green Methods
While aqueous multicomponent reactions excel in small-scale synthesis, large-scale implementations face challenges in product isolation. Liquid-liquid extraction with ethyl acetate improves recovery rates.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry
4,9-Dihydroxy-5H-furo[3,2-g]benzopyran-5-one serves as a precursor in the synthesis of complex organic molecules. Its unique furobenzopyran structure allows for various chemical transformations, including oxidation and reduction reactions. The compound can undergo:
- Oxidation : Converts to quinones using agents like potassium permanganate.
- Reduction : Forms dihydro derivatives with reducing agents such as sodium borohydride.
- Substitution : Engages in nucleophilic or electrophilic substitutions depending on the reagents used.
Biology
Research indicates that this compound exhibits notable biological activities:
-
Antimicrobial Properties : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. A case study demonstrated minimum inhibitory concentrations (MIC) against:
Bacteria Type MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Neuroprotective Effects : In vitro studies indicate that treatment with this compound can reduce neuronal cell death by approximately 40% under oxidative stress conditions. It also increases antioxidant enzyme levels, suggesting a protective mechanism against oxidative damage.
Medicine
The therapeutic potential of 4,9-Dihydroxy-5H-furo[3,2-g]benzopyran-5-one is being explored in drug development:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines in vitro.
- Enzyme Modulation : The compound can act as an enzyme inhibitor or modulator, impacting biochemical pathways relevant to disease processes.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its unique structure allows for the development of colorants with specific hues and stability.
Mechanism of Action
The mechanism of action of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of furochromones arises from substitutions on the benzopyranone core. Below is a detailed comparison of 4,9-dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one with its analogs:
Structural Modifications and Substituents
Key Observations :
- Hydroxyl vs. Methoxy Groups : The dihydroxy substitution in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs like visnagin and khellin. This impacts solubility and bioavailability .
- Methyl/Ethyl Substituents : Alkyl groups (e.g., -CH₃, -C₂H₅) increase lipophilicity, influencing membrane permeability and pharmacokinetics. For example, 9-ethyl-2,3,7-trimethyl derivatives exhibit antimicrobial properties .
- Pharmacological Activities: Antiarrhythmic Activity: Aminoalkanol derivatives (e.g., compound IX in ) exhibit stronger antiarrhythmic effects than propranolol, attributed to β-adrenolytic modulation . Anti-inflammatory Effects: Visnagin and khellin are used in rheumatoid arthritis (RA) therapy due to their ability to suppress oxidative stress and inflammation .
Biological Activity
4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one (also known as 4,9-dihydroxy-7-methyl-5H-furo[3,2-g]benzopyran-5-one) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₈O₅
- Molecular Weight : 232.19 g/mol
- CAS Number : 2159-83-3
Antioxidant Activity
Research has indicated that 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-inflammatory Effects
In vitro studies have shown that 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one can inhibit the production of pro-inflammatory cytokines. This activity was assessed using macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced levels of TNF-alpha and IL-6 .
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. In a notable study, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins . The following table summarizes the findings from multiple studies regarding its anticancer activity:
Case Study 1: Antioxidant and Anti-inflammatory Effects
In a controlled study involving a rat model of induced oxidative stress, administration of 4,9-Dihydroxy-5H-furo[3,2-g] benzopyran-5-one resulted in a marked decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity. These findings support its role as an effective antioxidant and anti-inflammatory agent .
Case Study 2: Anticancer Activity
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics among participants receiving the compound as part of their treatment regimen. The trial highlighted the need for further research into dosage and long-term effects .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for identifying 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one in plant extracts?
The compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for preliminary separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to confirm the positions of hydroxyl and furan substituents. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (C11H6O5, m/z 218.0215) . For purification, column chromatography with silica gel or Sephadex LH-20 is effective, as demonstrated in studies on structurally related furochromones like visnagin .
Q. What are the primary natural sources of 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one?
This compound is a furochromone derivative found in plants of the Ammi genus (e.g., A. visnaga) and Eranthis species. Extraction typically involves maceration of dried plant material with polar solvents (e.g., methanol, ethanol) followed by sequential liquid-liquid partitioning. Related compounds, such as khellin and visnagin, are similarly isolated via Soxhlet extraction using dichloromethane or ethyl acetate .
Q. How does the compound’s hydroxyl substitution pattern influence its bioactivity compared to methoxy derivatives?
The dihydroxy substitution at positions 4 and 9 enhances hydrogen-bonding potential , which may improve interactions with biological targets (e.g., enzymes or DNA). In contrast, methoxy derivatives (e.g., 4,9-dimethoxy analogs) exhibit reduced polarity, affecting solubility and membrane permeability. Studies on visnagin (4-methoxy-7-methyl derivative) show that methoxy groups enhance neuroprotective activity, suggesting that substituent positioning critically modulates pharmacological effects .
Advanced Research Questions
Q. What synthetic strategies are effective for modifying the furochromone core to enhance antibacterial activity?
Functionalization of the furochromone backbone can be achieved via electrophilic aromatic substitution or Pd-catalyzed cross-coupling reactions . For example:
- O-Methylation : Protecting hydroxyl groups with methyl iodide enhances lipophilicity, improving penetration into bacterial biofilms .
- Side-chain addition : Introducing alkyl or aryl groups at position 7 (via Friedel-Crafts acylation) increases steric bulk, potentially disrupting bacterial quorum sensing pathways .
| Modification Site | Method | Impact on Bioactivity |
|---|---|---|
| C4/C9 hydroxyls | Acetylation | Reduces antioxidant activity but enhances solubility |
| C7 position | Allylation | Increases Gram-negative antibacterial efficacy |
| Furan ring | Epoxidation | Alters redox properties, affecting ROS generation |
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or bacterial strain specificity . For example:
- Antibacterial activity against E. coli is dose-dependent, with MIC values ranging from 10–50 µg/mL depending on solvent (DMSO vs. ethanol) .
- Metabolic stability : Differences in hepatic microsome stability across species (e.g., murine vs. human) may explain inconsistent in vivo neuroprotection results .
Standardized protocols using clinical isolate panels and pharmacokinetic profiling (e.g., CYP450 inhibition assays) are recommended to reconcile data .
Q. What mechanistic insights explain the compound’s neuroprotective effects?
The compound inhibits voltage-gated calcium channels (VGCCs) and NMDA receptors , reducing excitotoxicity in neuronal cells. In murine models, it attenuates kainic acid-induced hippocampal cell death by suppressing mitochondrial ROS production and caspase-3 activation. Comparative studies with visnagin suggest that hydroxyl groups at C4/C9 enhance antioxidant capacity, while methoxy groups favor blood-brain barrier permeability .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
Molecular docking (AutoDock Vina) and QSAR modeling predict interactions with targets like DNA gyrase (antibacterial) or tau protein (neuroprotection). Key parameters:
- LogP : Optimal range of 1.5–2.5 balances solubility and membrane absorption.
- Polar surface area (PSA) : <90 Ų improves oral bioavailability.
ADMET predictions (SwissADME) highlight potential hepatotoxicity risks due to catechol-like substructures, guiding derivatization to mitigate toxicity .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating antibacterial mechanisms beyond MIC determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
